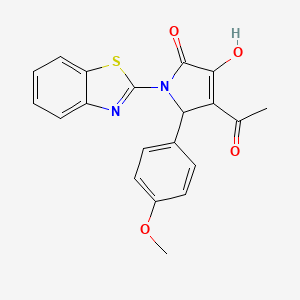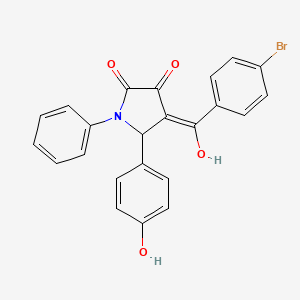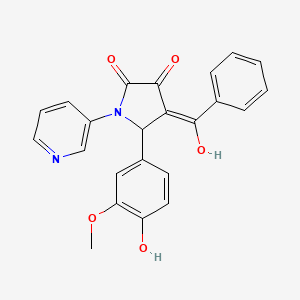![molecular formula C14H19N3O2 B3907962 N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate](/img/structure/B3907962.png)
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate
Vue d'ensemble
Description
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate, also known as ET-1, is a synthetic peptide that has been extensively used in scientific research. It is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure and vascular tone. ET-1 has also been implicated in various pathological conditions, including hypertension, cardiovascular diseases, and cancer.
Mécanisme D'action
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate exerts its biological effects by binding to two distinct G-protein-coupled receptors, ETA and ETB. ETA receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, while ETB receptors are expressed in endothelial cells and mediate vasodilation. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate also activates various intracellular signaling pathways, including protein kinase C, mitogen-activated protein kinase, and phospholipase C.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate has a wide range of biochemical and physiological effects. It is a potent vasoconstrictor that regulates blood pressure and vascular tone. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate also promotes angiogenesis and tumor growth in cancer. It has been shown to induce inflammation and oxidative stress and to impair endothelial function. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate has also been implicated in the pathogenesis of various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate has several advantages as a research tool. It is a potent and specific vasoconstrictor that can be used to study the regulation of vascular tone. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate is also relatively stable and can be easily synthesized using SPPS techniques. However, there are also some limitations to using N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate in lab experiments. It is a highly potent peptide that can induce severe vasoconstriction and tissue damage at high concentrations. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate is also relatively expensive and may not be readily available in some research settings.
Orientations Futures
There are several future directions for research on N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate. One area of interest is the role of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate in the pathogenesis of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate has also been implicated in the regulation of angiogenesis and tumor growth in cancer, and further research in this area may lead to the development of novel cancer therapies. Another area of interest is the development of novel N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate receptor antagonists for the treatment of cardiovascular diseases and cancer.
Applications De Recherche Scientifique
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate has been extensively used in scientific research to study its role in various physiological and pathological conditions. It has been shown to play a crucial role in the regulation of blood pressure and vascular tone. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N,2,5-trimethyl-3-furamide trifluoroacetate has also been implicated in the pathogenesis of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. It has also been shown to promote angiogenesis and tumor growth in cancer.
Propriétés
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-5-17-7-6-15-13(17)9-16(4)14(18)12-8-10(2)19-11(12)3/h6-8H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLQFNCWXZWYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN(C)C(=O)C2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{3-cinnamoyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B3907885.png)
![4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907890.png)
![6-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907894.png)
![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907902.png)
![6-[2-(1,3-benzodioxol-5-yl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907909.png)



![6-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907933.png)

![3-[(2-hydroxyphenyl)amino]-1-(4-pyridinyl)-2-buten-1-one](/img/structure/B3907943.png)
![2-methyl-8-(1H-1,2,4-triazol-1-ylacetyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3907949.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907955.png)
